molecular formula C8H10F2N4O4 B1193329 NUC013

NUC013

Cat. No. B1193329
M. Wt: 264.19
InChI Key: GQGVBSHMRYHBTF-UOWFLXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NUC013 is a DNA methytransferase inhibitor which has been shown to be significantly safer and more effective than decitabine in xenograft models of human leukemia and colon cancer. NUC013 was shown to significantly inhibit tumor growth and improve survival in a NCI-H460 xenograft of non-small cell lung cancer.

Scientific Research Applications

NUC013 as a DNA Methyl Transferase Inhibitor and Cancer Treatment

NUC013, known as 5-aza-2′,2′-difluorodeoxycytidine, is primarily studied for its role as a DNA methyl transferase inhibitor, which has significant implications in cancer treatment. Research has demonstrated that NUC013 is a more potent inhibitor of growth than decitabine in cancer cell lines, with particular effectiveness against p53-null/mutant cancer cell lines. Additionally, NUC013 has shown a survival benefit in leukemia and colon cancer xenograft models, indicating its potential as a treatment for these cancers (Daifuku, Hu, & Saunthararajah, 2017).

NUC041: A Prodrug of NUC013

NUC041 is a prodrug of NUC013, designed to improve its pharmacological profile. This prodrug approach was developed to address the short half-life of DNA methyltransferase inhibitors like NUC013. NUC041 has shown to significantly inhibit tumor growth and improve survival in xenograft models of non-small cell lung cancer, suggesting its potential as a more effective form of NUC013 for cancer therapy (Daifuku, Grimes, & Stackhouse, 2018).

Broader Applications in Nuclear Pore Complex Research

While the primary focus of NUC013 research is in cancer therapy, there are broader applications in the study of nuclear pore complexes (NPCs). Studies involving nucleoporins, such as Nup153 and Nup107, contribute to understanding the structural and functional aspects of NPCs, which are critical for cellular transport and communication. These studies, although not directly related to NUC013, enrich our understanding of cellular processes that could be impacted by treatments like NUC013 (Krull et al., 2004).

properties

Product Name

NUC013

Molecular Formula

C8H10F2N4O4

Molecular Weight

264.19

IUPAC Name

5-Aza-2',2'-Difluorodeoxycytidine; 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

InChI

InChI=1S/C8H10F2N4O4/c9-8(10)4(16)3(1-15)18-5(8)14-2-12-6(11)13-7(14)17/h2-5,15-16H,1H2,(H2,11,13,17)/t3-,4-,5-/m1/s1

InChI Key

GQGVBSHMRYHBTF-UOWFLXDJSA-N

SMILES

OC[C@@H]1[C@H](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NUC-013;  NUC 013;  NUC013

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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